3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with benzyl and fluorobenzyl groups. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyridine and a suitable diketone, under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine core.
Introduction of Benzyl and Fluorobenzyl Groups: The core structure is then subjected to alkylation reactions using benzyl halides and fluorobenzyl halides in the presence of a base like potassium carbonate or sodium hydride to introduce the benzyl and fluorobenzyl substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorobenzyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl or fluorobenzyl derivatives.
Scientific Research Applications
3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized derivatives.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, such as signal transduction, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities, including enzyme inhibition.
Pyrido[2,3-d]pyrimidine: Exhibits a broad spectrum of biological activities, such as antiproliferative and antimicrobial properties.
Uniqueness
3-benzyl-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both benzyl and fluorobenzyl groups enhances its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-benzyl-1-[(2-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2/c22-17-10-5-4-9-16(17)14-24-18-11-6-12-23-19(18)20(26)25(21(24)27)13-15-7-2-1-3-8-15/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDNUDJQSCUXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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